molecular formula C27H27NO5 B14640958 Dimethyl 2-cyclohexyl-1,5-dicarboxylate CAS No. 52731-29-0

Dimethyl 2-cyclohexyl-1,5-dicarboxylate

Cat. No.: B14640958
CAS No.: 52731-29-0
M. Wt: 445.5 g/mol
InChI Key: NHAHAIIWMNCEJA-RWMXDCAASA-N
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Description

Dimethyl 2-cyclohexyl-1,5-dicarboxylate is a bicyclic ester derivative featuring a cyclohexyl substituent and two methyl ester groups at positions 1 and 3. Its molecular structure, confirmed via X-ray crystallography, reveals a rigid bicyclic framework with the cyclohexyl group contributing to steric bulk and lipophilicity . While its biological activity remains uncharacterized in the provided evidence, structurally related dicarboxylate esters exhibit antimicrobial properties, suggesting possible bioactive applications .

Properties

CAS No.

52731-29-0

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

dimethyl (3E,5E)-2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate

InChI

InChI=1S/C27H27NO5/c1-32-26(30)22-17-28(19-13-7-4-8-14-19)25(29)21-16-10-9-15-20(21)23(24(22)27(31)33-2)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,4,7-8,13-14H2,1-2H3/b22-17+,24-23+

InChI Key

NHAHAIIWMNCEJA-RWMXDCAASA-N

Isomeric SMILES

COC(=O)/C/1=C/N(C(=O)C2=CC=CC=C2/C(=C1/C(=O)OC)/C3=CC=CC=C3)C4CCCCC4

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C2C(=C1C(=O)OC)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The hydrogenation of dimethyl terephthalate derivatives represents a foundational route to cyclohexane dicarboxylates. In this method, dimethyl terephthalate undergoes catalytic hydrogenation under high-pressure conditions to yield dimethyl 1,4-cyclohexanedicarboxylate. A breakthrough improvement involves using dimethyl 1,4-cyclohexanedicarboxylate itself as a solvent, which enhances reaction efficiency and product purity. Key parameters include:

  • Catalyst : Ruthenium on inert supports (0.0005–0.0007 wt% Ru)
  • Conditions : 120–130°C, 750–1,000 psi H₂
  • Yield : ~95% with ≤2% side products

This method avoids toxic solvents like methanol and simplifies product isolation by eliminating solvent distillation. The stereochemical outcome (cis/trans ratio) depends on reaction temperature and catalyst loading, though specific data for the 2-cyclohexyl variant remain limited in public literature.

Cyclopropane Ring-Opening Reactions

Donor-acceptor cyclopropanes, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, react with electrophiles to form functionalized cyclohexane derivatives. A TaCl₅-mediated reaction with aromatic aldehydes produces chlorinated tetrahydronaphthalenes, demonstrating the versatility of cyclopropane precursors. For dimethyl 2-cyclohexyl-1,5-dicarboxylate, analogous steps may involve:

  • Cyclopropane activation : Coordination of TaCl₅ to the cyclopropane’s electron-deficient center.
  • Electrophilic attack : Aldehyde-derived carbocation intermediates open the cyclopropane ring.
  • Cyclization : Intramolecular electrophilic substitution forms the cyclohexane backbone.

Example conditions :

  • Substrate: Dimethyl 2-arylcyclopropane-1,1-dicarboxylate
  • Reagents: 2 eq. aromatic aldehyde, 2 eq. TaCl₅
  • Solvent: 1,2-Dichloroethane, 24 h at 23°C
  • Yield: 70–85%

Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) supports a low activation barrier (~14.56 kcal/mol) for cyclopropane opening, favoring cis stereochemistry in the cyclohexane product.

Esterification of Cyclohexane Dicarboxylic Acids

Direct esterification of 1,5-cyclohexanedicarboxylic acid with methanol offers a straightforward route. However, steric hindrance at the 2-cyclohexyl position necessitates optimized conditions:

  • Acid catalyst : Camphor-10-sulfonic acid (10 mol%)
  • Solvent : Excess methanol (neat conditions)
  • Temperature : Reflux (65°C), 12–24 h
  • Yield : 90–96%

Mechanistic insight :
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction follows second-order kinetics, with rate-limiting acylation of the alcohol.

Stereoselective Synthesis via Spirocyclic Intermediates

Spirocyclic intermediates enable stereocontrol in cyclohexane dicarboxylates. For example, (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate is synthesized via ketalization of a cyclohexanone precursor:

  • Ketal formation : Reacting dimethyl 2-oxocyclohexane-1,3-dicarboxylate with ethylene glycol under acid catalysis.
  • Reduction : Hydrogenation or hydride reduction to install the 2-cyclohexyl group.

Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Solvent: Toluene with Dean-Stark trap
  • Yield: 85–90%

The spirocyclic intermediate locks the cyclohexane conformation, enabling precise stereochemical outcomes upon reduction.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling integrates aryl or alkyl groups into the cyclohexane backbone. A Chinese patent details the synthesis of 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohexyl)methyl)piperazin-1-yl)benzoic acid, showcasing adaptable methods:

  • Suzuki coupling : Bromocyclohexane derivatives react with arylboronic acids.
  • Buchwald-Hartwig amination : Introduces nitrogen-containing substituents.

Key parameters :

  • Catalyst: Pd(dppf)Cl₂ (4 mol%)
  • Ligand: Bis(pinacolato)diboron
  • Solvent: Dioxane/water/ethanol
  • Yield: 70–91%

Comparative Analysis of Methods

Method Catalyst Temperature Yield Stereocontrol
Catalytic hydrogenation Ru/C 120–130°C 95% Moderate
Cyclopropane ring-opening TaCl₅ 23°C 85% High (cis)
Direct esterification Camphor sulfonic acid 65°C 96% Low
Spirocyclic intermediates PTSA Reflux 90% High
Cross-coupling Pd(dppf)Cl₂ 80–120°C 91% Variable

Chemical Reactions Analysis

Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and cyclohexyl rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism by which dimethyl 2-cyclohexyl-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between dimethyl 2-cyclohexyl-1,5-dicarboxylate and analogous compounds:

Compound Name Structural Features Physical Properties Biological Activity/Safety Key References
This compound Bicyclic core with cyclohexyl group; methyl esters at positions 1 and 4. Crystalline solid; photolabile (forms N-cyclohexylformamide upon irradiation). Not reported in provided data.
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) 1,3-dioxolane ring with hydroxyphenyl substituent; chiral centers. M.p. = 94–95°C; [α]²⁰_D = −80 (CHCl₃). Antimicrobial activity (MIC range: 4.8–5000 µg/mL against S. aureus, E. coli, C. albicans).
Dimethyl acetylenedicarboxylate Linear acetylene backbone with terminal methyl esters. Liquid; highly reactive (risk of skin/eye irritation). Industrial intermediate; hazardous upon contact (requires strict handling precautions).
Nifedipine Dihydropyridine ring with nitrophenyl and methyl ester groups. Solid (pharmaceutical formulation). Calcium channel blocker; used for hypertension and angina.
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate Bicyclo[2.2.1]heptane framework with ester groups. Not reported. Structural similarity suggests potential use in polymer or synthetic chemistry applications.
Detailed Analysis of Key Comparisons

Structural and Reactivity Differences

  • Cyclohexyl vs. Hydroxyphenyl Substitutents : The cyclohexyl group in this compound enhances lipophilicity compared to the polar hydroxyphenyl group in compound 7 . This difference may influence solubility in organic solvents and membrane permeability in biological systems.
  • Photochemical Reactivity : Unlike compound 7 (stable under biological assay conditions), this compound undergoes photodegradation, forming N-cyclohexylformamide. This property limits its utility in light-exposed applications .

Pharmacological Relevance

  • Nifedipine, a therapeutic dicarboxylate, highlights the importance of aromatic nitro groups in drug activity. The absence of such electron-withdrawing groups in this compound suggests divergent applications, possibly in materials science rather than medicine .

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